Laccase Inhibitory Potency of Difluoromethylpyrazole Hydrazide Derivatives vs. Lead Compound PMDD-5Y and Cysteine Control
In a structure-activity relationship study, difluoromethylpyrazole hydrazide derivatives demonstrated significantly enhanced laccase inhibitory activity compared to the lead compound PMDD-5Y. Compound 5l (N'-((Z)-3-(3,4-dichlorophenyl)-3-phenylallylidene)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbohydrazide) exhibited an IC50 of 0.069 mmol/L, and compound 5m exhibited an IC50 of 0.063 mmol/L, representing approximately 8-fold and 8.8-fold improvements, respectively, over the lead compound PMDD-5Y (IC50 = 0.553 mmol/L) and approximately 4.3-fold and 4.7-fold improvements over the positive control cysteine (IC50 = 0.298 mmol/L) [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for laccase enzyme |
|---|---|
| Target Compound Data | Derivative 5l: IC50 = 0.069 mmol/L; Derivative 5m: IC50 = 0.063 mmol/L |
| Comparator Or Baseline | Lead compound PMDD-5Y: IC50 = 0.553 mmol/L; Positive control cysteine: IC50 = 0.298 mmol/L |
| Quantified Difference | 8.0-8.8× improvement over PMDD-5Y; 4.3-4.7× improvement over cysteine |
| Conditions | In vitro laccase inhibitory activity assay |
Why This Matters
The difluoromethylpyrazole hydrazide scaffold confers approximately one order of magnitude greater laccase inhibitory potency than the lead structure, establishing this chemotype as a privileged scaffold for developing next-generation laccase-targeting fungicides.
- [1] He B, et al. Design, Synthesis and Bioactivity of Novel Fluoropyrazole Hydrazides. Chinese Journal of Organic Chemistry. 2022;42(5):1527-1536. DOI: 10.6023/cjoc202112021. View Source
